Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate
Description
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated organic compound characterized by a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a 2,2-difluoroacetate ester group at the 3-position. The ethyl ester moiety enhances its solubility in organic solvents, while the electron-withdrawing fluorine atoms contribute to its stability and reactivity. This compound is structurally related to agrochemicals and pharmaceuticals, where fluorinated groups are often employed to modulate bioactivity and metabolic resistance .
Its molecular formula is inferred as C₁₀H₇F₅O₂S, with a molecular weight of 292.22 g/mol (calculated by adjusting the substituent position in ’s 4-CF₃ isomer, which has a molecular weight of 274.21 g/mol) .
Properties
Molecular Formula |
C9H7F5O2S |
|---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-6(17-4-5)9(12,13)14/h3-4H,2H2,1H3 |
InChI Key |
CQTUJPVZJPUBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC(=C1)C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The predominant synthetic approach involves the nucleophilic substitution reaction of ethyl bromodifluoroacetate with a suitably substituted thiophene derivative, particularly 5-(trifluoromethyl)thiophene-3-yl precursors. The reaction typically proceeds via the formation of a carbon–carbon bond between the difluoroacetate moiety and the thiophene ring under controlled conditions.
Stepwise Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of 5-(trifluoromethyl)thiophene-3-yl precursor | Starting from thiophene derivatives, trifluoromethylation at the 5-position is achieved using electrophilic trifluoromethylation reagents or via cross-coupling methods | High regioselectivity is critical to ensure substitution at the 5-position |
| 2 | Reaction with ethyl bromodifluoroacetate | The 5-(trifluoromethyl)thiophene-3-yl intermediate is reacted with ethyl bromodifluoroacetate in the presence of a base (e.g., potassium carbonate) in an aprotic solvent such as acetonitrile or DMF | Yields typically range from 60% to 85% depending on reaction optimization |
| 3 | Purification | The crude product is purified by column chromatography using petroleum ether/ethyl acetate mixtures to isolate the pure ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate | Purity confirmed by NMR and HRMS |
Reaction Conditions Optimization
- Temperature: Reactions are generally performed at ambient to moderate temperatures (25–60 °C) to balance reaction rate and selectivity.
- Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are preferred to facilitate nucleophilic substitution.
- Base: Potassium carbonate (K2CO3) or triethylamine (Et3N) are commonly used to deprotonate the thiophene derivative and promote substitution.
- Time: Reaction times vary from 12 to 24 hours to ensure complete conversion.
Representative Experimental Data
Reaction Example
A typical synthesis involves stirring a mixture of 5-(trifluoromethyl)thiophene-3-yl precursor (1.0 equiv) with ethyl bromodifluoroacetate (1.2 equiv) and potassium carbonate (2.0 equiv) in acetonitrile at 50 °C for 16 hours under an inert atmosphere. Upon completion, the reaction mixture is cooled, quenched with water, extracted with ethyl acetate, dried over magnesium sulfate, and concentrated. The residue is purified by silica gel chromatography (petroleum ether/ethyl acetate 10:1) to afford the target compound as a colorless oil or solid.
Analytical Characterization
| Technique | Data | Interpretation |
|---|---|---|
| [^1H NMR (500 MHz, CDCl3)](pplx://action/followup) | Signals corresponding to ethyl ester protons and aromatic thiophene protons consistent with substitution pattern | Confirms structure and purity |
| [^19F NMR](pplx://action/followup) | Characteristic resonances for difluoro and trifluoromethyl groups | Confirms presence of fluorinated substituents |
| HRMS (ESI) | Molecular ion peak at m/z 275.0 (M+H)+ matching calculated mass | Confirms molecular formula |
| IR Spectroscopy | Ester carbonyl stretch at ~1735 cm^-1, C–F stretches in 1100–1300 cm^-1 region | Functional group verification |
Alternative Synthetic Routes and Related Methods
Difluorination of 1,3-Diketone Precursors
An alternative approach involves the difluorination of 1-trifluoromethyl-1,3-diketone intermediates using electrophilic fluorinating agents such as Selectfluor under reflux in acetonitrile. Subsequent fragmentation and esterification steps yield difluoroacetate derivatives structurally related to the target compound.
Photoredox Catalysis for Trifluoromethylation
Recent advances include organophotoredox-mediated radical/polar crossover reactions enabling direct trifluoromethylation of thiophene derivatives, which can be coupled with difluoroacetate formation in a one-pot process. This method offers mild reaction conditions and high functional group tolerance.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic substitution of ethyl bromodifluoroacetate with 5-(trifluoromethyl)thiophene-3-yl | Ethyl bromodifluoroacetate, K2CO3, MeCN | 25–60 °C, 12–24 h | Straightforward, good yields, scalable | Requires preparation of substituted thiophene precursor |
| Difluorination of 1,3-diketones | Selectfluor, MeCN, reflux | 24 h reflux | Access to difluoromethyl ketones, versatile | Multi-step, longer reaction times |
| Photoredox catalysis | Radical precursors, Ir(ppy)3 catalyst, DMSO, LED irradiation | Room temperature, 90 min | Mild conditions, high selectivity | Requires specialized equipment and catalysts |
Chemical Reactions Analysis
Substitution Reactions
The ethyl ester group undergoes nucleophilic substitution with various nucleophiles, including amines, alcohols, and thiolates, under basic or acidic conditions. These reactions replace the ethyl group while retaining the fluorinated thiophene core.
Saponification
Basic hydrolysis (e.g., NaOH in aqueous ethanol) converts the ester into the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives with enhanced solubility or binding affinity.
Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), leveraging the thiophene ring’s electronic properties. These reactions enable the introduction of new substituents, expanding its synthetic utility.
Iridium-Catalyzed Coupling
A protocol using Ir(PPy)<sub>3</sub> catalyst under blue LED irradiation synthesizes the compound. Key steps include:
-
Reagents : Ethyl bromodifluoroacetate, 7-methoxycoumarin, K<sub>2</sub>HPO<sub>4</sub>, DMSO.
Structural Influences on Reactivity
The presence of difluoro and trifluoromethyl groups enhances:
-
Electron deficiency : Fluorine’s electronegativity activates the thiophene ring for electrophilic substitution.
-
Lipophilicity : Increased solubility in organic solvents, facilitating reactions like coupling.
-
Metabolic stability : Fluorine’s steric and electronic effects reduce degradation, critical for bioactive applications.
Scientific Research Applications
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated organic compound belonging to the class of thiophene derivatives. It has applications in scientific research, particularly in pharmaceuticals and agrochemicals. The compound's unique structure, featuring difluoro and trifluoromethyl groups, enhances its chemical properties, such as lipophilicity and metabolic stability.
Scientific Research Applications
- Pharmaceuticals: this compound is valuable in the pharmaceutical industry due to its potential biological activity. Research suggests that it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, potentially increasing its efficacy in therapeutic applications. Compounds with similar structures have demonstrated antimicrobial and anticancer properties.
- Agrochemicals: This compound is also used in agrochemical formulations.
- Interaction with Biological Systems: Studies indicate that this compound may modulate various signaling pathways, such as the epidermal growth factor receptor/phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (EGFR/PI3K/AKT/mTOR) signaling pathway, which is crucial in cancer biology and cellular growth regulation.
- Lactate imaging: Chemical Exchange Saturation Transfer (CEST) magnetic resonance imaging (MRI) method based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution .
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group and the difluoroacetate ester contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomerism: 5-CF₃ vs. 4-CF₃ Thiophene Derivatives
The most direct analog is ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate (), which differs only in the position of the -CF₃ group on the thiophene ring (4- vs. 5-). Key differences include:
- Steric Considerations : The 5-position may reduce steric hindrance near the ester group compared to the 4-CF₃ isomer, influencing binding interactions in biological or catalytic systems.
- Physicochemical Properties : While both isomers share similar molecular weights (~274–292 g/mol), the 5-CF₃ variant may exhibit slightly higher polarity due to the asymmetric distribution of electron-withdrawing groups .
Ester Group Variations: Ethyl vs. Methyl Esters
Replacing the ethyl ester with a methyl group (e.g., methyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate ) would reduce molecular weight by ~14 g/mol and increase hydrolysis susceptibility due to the smaller alkyl chain. Ethyl esters generally offer better lipid solubility, enhancing membrane permeability in bioactive applications .
Fluorination Patterns: Difluoroacetate vs. Non-Fluorinated Analogs
Compared to non-fluorinated analogs (e.g., ethyl 2-[5-(trifluoromethyl)thiophen-3-yl]acetate), the difluoroacetate group in the target compound significantly elevates electronegativity, stabilizing the ester against enzymatic or hydrolytic degradation. This property is critical in agrochemicals, where prolonged environmental persistence is often desirable .
Structural Analogues in Agrochemicals ()
These compounds leverage trifluoromethyl groups for enhanced herbicidal activity and metabolic stability. Unlike sulfonylurea herbicides (which feature triazine cores), the target compound’s thiophene-acetate scaffold may favor different modes of action, such as inhibition of acetyl-CoA carboxylase in plants .
Research Implications and Gaps
- Synthetic Optimization : ’s methodology (e.g., THF/NaH reactions) could be adapted for scalable synthesis of the target compound.
Biological Activity
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated organic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by difluoro and trifluoromethyl groups, enhances its chemical properties such as lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H7F5O2S
- Molecular Weight : 274.21 g/mol
The presence of fluorine atoms significantly increases the compound's binding affinity to biological targets, which may enhance its efficacy in therapeutic applications .
Research indicates that this compound may interact with several molecular targets within biological systems. Notably, it is believed to modulate various signaling pathways, particularly the EGFR/PI3K/AKT/mTOR pathway, which plays a crucial role in cancer biology and cellular growth regulation .
Potential Targets:
- Epidermal Growth Factor Receptor (EGFR)
- Phosphoinositide 3-Kinase (PI3K)
- Protein Kinase B (AKT)
- Mammalian Target of Rapamycin (mTOR)
Biological Activity
The biological activity of this compound has been linked to various cellular processes:
- Anticancer Effects :
- Enzyme Inhibition :
Study on Anticancer Activity
A study examined the effects of this compound on NSCLC cell lines using both in vitro and in vivo models. The results showed that the compound could effectively inhibit malignant behaviors associated with NSCLC by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Proliferation (%) | 100 | 45 |
| Migration Rate (%) | 100 | 30 |
| Apoptotic Cells (%) | 10 | 50 |
This table summarizes the significant reductions in cell proliferation and migration rates alongside increased apoptosis in treated groups compared to controls .
Applications
This compound has potential applications in:
- Pharmaceuticals : As a candidate for developing anticancer drugs.
- Agrochemicals : Due to its enhanced lipophilicity and metabolic stability.
Q & A
Q. What are the common synthetic routes for Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate?
Methodological Answer: The compound is synthesized via multi-step reactions involving fluorination and coupling of thiophene derivatives. A typical route includes:
- Step 1 : Preparation of the trifluoromethyl-thiophene precursor through iodination or electrophilic substitution (e.g., using N-iodosuccinimide in acetic acid, as in ).
- Step 2 : Difluoroacetylation via radical cascade reactions or nucleophilic substitution. For example, visible-light-induced radical reactions can introduce difluoroacetate groups (similar to ).
- Step 3 : Purification using silica gel column chromatography (0–40% ethyl acetate/hexane gradients, as in ). Key challenges include controlling regioselectivity in thiophene functionalization and minimizing side reactions during fluorination.
Q. How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer: A combination of techniques ensures structural validation and purity assessment:
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., calculated m/z 274.21 for C₉H₇F₅O₂S; ).
- HPLC/LCMS : Retention time analysis (e.g., 1.19 minutes under SMD-TFA05 conditions; ) and purity checks.
- NMR : ¹⁹F NMR is critical for identifying difluoro and trifluoromethyl environments (δ −30.2 ppm for CF₃ groups, as in ).
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., ±0.1% deviation; ).
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Methodological Answer: The -CF₃ group is a strong electron-withdrawing moiety that:
- Modifies Electronic Density : Reduces electron density on the thiophene ring, enhancing electrophilic substitution resistance (observed in related biphenyl systems; ).
- Enhances Stability : Fluorine’s inductive effect increases metabolic and thermal stability, critical for agrochemical or pharmaceutical intermediates ( ).
- Spectroscopic Impact : ¹⁹F NMR shows distinct shifts for -CF₃ (δ −60 to −70 ppm) vs. difluoroacetate (δ −30 ppm; ). Computational DFT studies can further quantify these effects.
Q. What challenges arise in crystallographic analysis, and how can SHELX software aid in structure determination?
Methodological Answer: Challenges include:
- Crystal Quality : Fluorinated compounds often form twinned or poorly diffracting crystals.
- Disorder Modeling : Flexible ethyl or thiophene groups require careful refinement. SHELX ( ) addresses these via:
- Robust Refinement : SHELXL’s constraints handle disorder and twinning (e.g., using PART/SUMP instructions).
- High-Resolution Data : SHELXE refines structures against data up to 0.8 Å resolution, critical for locating fluorine atoms.
Q. How can researchers address contradictions in reported synthetic yields (e.g., 52% vs. 93%)?
Methodological Answer: Yield discrepancies arise from:
- Reaction Optimization : achieved 93% yield via precise stoichiometry (1.1 eq NIS) and short reaction times (2.5 hours). ’s lower yield (52%) may reflect unoptimized radical initiation.
- Workup Differences : Efficient extraction (ethyl acetate/NaOH washes in ) vs. solvent losses in . Mitigation Strategies :
- Design fractional factorial experiments to isolate critical variables (e.g., temperature, catalyst loading).
- Use in-situ monitoring (e.g., ReactIR) to track intermediate formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
